Product packaging for sodium;3-oxo-3-phenylpropanoate(Cat. No.:)

sodium;3-oxo-3-phenylpropanoate

Cat. No.: B7980979
M. Wt: 186.14 g/mol
InChI Key: ALIIURBGZRQXFQ-UHFFFAOYSA-M
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Description

Sodium;3-oxo-3-phenylpropanoate is a useful research compound. Its molecular formula is C9H7NaO3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NaO3 B7980979 sodium;3-oxo-3-phenylpropanoate

Properties

IUPAC Name

sodium;3-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.Na/c10-8(6-9(11)12)7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIIURBGZRQXFQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Aspects of 3 Oxo 3 Phenylpropanoate Chemistry

Significance of β-Ketoester and β-Ketoacid Architectures in Synthetic Chemistry

β-Ketoesters and their corresponding acids, β-ketoacids, are organic compounds characterized by a ketone functional group located at the β-carbon position relative to a carboxylic acid or ester group. ucla.edu This specific arrangement of functional groups imparts a unique and highly valuable reactivity profile, making them essential building blocks in the synthesis of a wide array of more complex molecules. researchgate.net

The significance of these architectures stems from several key features:

Acidity of the α-Proton: The methylene (B1212753) protons located between the two carbonyl groups (the α-protons) are significantly more acidic than those in simple ketones or esters. This increased acidity allows for easy deprotonation by a wide range of bases, forming a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Dual Reactivity: β-Ketoesters possess both nucleophilic and electrophilic sites. researchgate.net The α-carbon, once deprotonated, acts as a nucleophile, while the carbonyl carbons are electrophilic centers. This duality allows for a rich and diverse range of chemical transformations.

Decarboxylation: β-Ketoacids are known for their propensity to undergo decarboxylation (loss of CO₂) upon heating, typically yielding a ketone. This reaction often proceeds through a cyclic transition state and is a key step in synthetic sequences like the acetoacetic ester synthesis.

Synthetic Versatility: These compounds are precursors to a multitude of other functionalities. They are extensively used in the synthesis of ketones, esters, and carboxylic acids. nih.gov Furthermore, they are crucial intermediates in the formation of various heterocyclic compounds, such as pyrazolones, through condensation reactions with agents like hydrazine (B178648). nih.gov

Classic reactions that highlight the importance of β-ketoesters include the Claisen condensation, which is a fundamental method for their synthesis, and the acetoacetic ester synthesis, a powerful method for preparing ketones. ucla.eduresearchgate.net Modern organic synthesis has further expanded the utility of these motifs. For instance, palladium-catalyzed reactions of allylic β-keto esters have opened new avenues for generating palladium enolates, which can then undergo a variety of transformations including aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov

Overview of Sodium 3-Oxo-3-phenylpropanoate and Related Derivatives

Sodium 3-oxo-3-phenylpropanoate is the sodium salt of 3-oxo-3-phenylpropanoic acid, also commonly known as benzoylacetic acid. nih.gov As a salt, it exists in an ionic form, comprising the sodium cation (Na⁺) and the 3-oxo-3-phenylpropanoate anion. The parent acid belongs to the class of β-keto acids. bldpharm.com

Table 1: Physicochemical Properties of Sodium 3-oxo-3-phenylpropanoate and its Parent Acid Data sourced from various chemical databases.

PropertySodium 3-oxo-3-phenylpropanoate3-Oxo-3-phenylpropanoic Acid
CAS Number 7063-21-0 chemicalbook.com614-20-0
Molecular Formula C₉H₇NaO₃ chemspider.comC₉H₈O₃ nih.gov
Molecular Weight 186.14 g/mol ambeed.com164.16 g/mol nih.gov
Synonyms Sodium benzoylacetateBenzoylacetic acid, 3-Keto-3-phenylpropionic acid
Structure O=C([O-])CC(C1=CC=CC=C1)=O.[Na+] ambeed.comAromatic ketone and a carboxylic acid

The chemistry of sodium 3-oxo-3-phenylpropanoate is intrinsically linked to that of its ester derivatives, most notably ethyl benzoylacetate and methyl benzoylacetate. These β-ketoesters are synthetically more common and serve as the primary precursors in many reactions involving this structural framework. They are typically synthesized via the Claisen condensation, where an ester enolate reacts with an acyl compound. researchgate.net

For example, ethyl benzoylacetate can be prepared by the condensation of ethyl acetate (B1210297) and ethyl benzoate (B1203000). orgsyn.org Similarly, the synthesis of methyl benzoylacetate involves the reaction of methyl benzoate and methyl acetate. prepchem.com A variety of synthetic methods have been developed to produce these valuable intermediates. orgsyn.orgpatsnap.com

Table 2: Selected Synthesis Methods for Benzoylacetate Esters This table summarizes common laboratory-scale synthesis approaches.

ProductReactantsKey Reagents/ConditionsReference
Ethyl Benzoylacetate Ethyl acetate, Ethyl benzoateSodium ethoxide orgsyn.org
Ethyl Benzoylacetate Benzoyl chloride, Ethyl acetoacetate (B1235776)Sodium, Benzene (solvent) orgsyn.orglookchem.com
Ethyl Benzoylacetate Benzaldehyde, Ethyl diazoacetateMolybdenum(VI) dichloride dioxide or Niobium(V) chloride catalyst organic-chemistry.org
Methyl Benzoylacetate Methyl benzoate, Methyl acetateSodium, Methanol (B129727) prepchem.com
3-Oxo-3-phenylpropanenitrile Benzonitrile, Acetonitrile (B52724)Sodium hydride, t-Butanol researchgate.net

Derivatives like ethyl benzoylacetate are versatile reagents. For instance, they undergo hydrolysis to yield the parent benzoylacetic acid, which can then be decarboxylated to form acetophenone (B1666503). lookchem.com The anion of 3-oxo-3-phenylpropanenitrile, a related derivative, participates in Michael additions to conjugated systems, demonstrating the nucleophilic character of the α-carbon. nih.gov The diverse reactions of these derivatives underscore the synthetic power of the 3-oxo-3-phenylpropanoate framework.

Synthetic Methodologies for 3 Oxo 3 Phenylpropanoate and Its Esters/acids

Classical Condensation Strategies

Condensation reactions are fundamental to the formation of the carbon skeleton of 3-oxo-3-phenylpropanoate and its esters. These methods involve the coupling of two smaller molecules to form the target β-keto ester structure.

Claisen Condensation and its Variants

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. libretexts.org

The synthesis of ethyl 3-oxo-3-phenylpropanoate, a common precursor to the sodium salt, is frequently achieved through a crossed Claisen condensation. nbinno.com A typical procedure involves the reaction of an ester with enolizable α-hydrogens, such as ethyl acetate (B1210297), with an ester that lacks them, like ethyl benzoate (B1203000), in the presence of a strong base like sodium ethoxide. nbinno.com The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by the base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgopenstax.org The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the β-keto ester, ethyl acetoacetate (B1235776). openstax.orgyoutube.com

Alternatively, acyl chlorides like benzoyl chloride can be used in place of esters like ethyl benzoate. orgsyn.org The reaction of the sodium salt of acetoacetic ester with benzoyl chloride is a known method for preparing ethyl benzoylacetate. orgsyn.org The higher reactivity of acyl chlorides can lead to more favorable reaction kinetics.

Table 1: Examples of Intermolecular Condensation for Ethyl Benzoylacetate Synthesis

Reactant 1 Reactant 2 Base/Catalyst Product Yield Reference
Ethyl Acetate Ethyl Benzoate Sodium Ethoxide Ethyl benzoylacetate High nbinno.com
Acetoacetic ester Benzoyl chloride Sodium Ethoxide Ethyl benzoylacetate Not specified orgsyn.org
Acetophenone (B1666503) Ethyl Carbonate Sodium Ethoxide Ethyl benzoylacetate Not specified orgsyn.org

The Dieckmann condensation is an intramolecular variant of the Claisen condensation. mychemblog.comwikipedia.org This reaction is used to prepare cyclic β-keto esters from diesters. numberanalytics.comlibretexts.orglibretexts.org The mechanism is analogous to the intermolecular Claisen condensation, involving the formation of an enolate at one ester terminus, which then attacks the carbonyl carbon of the other ester group within the same molecule. mychemblog.comlibretexts.org This cyclization is most effective for the formation of stable five- and six-membered rings. wikipedia.orglibretexts.org While not directly producing the acyclic 3-oxo-3-phenylpropanoate, the Dieckmann condensation is a critical related process that underscores the versatility of Claisen-type reactions in synthesizing β-keto esters. The driving force for the reaction is the formation of a resonance-stabilized enolate of the cyclic β-keto ester product. mychemblog.com

Condensations with Ketones and Carbonates

An alternative route to β-keto esters involves the condensation of ketones with carbonates. For instance, acetophenone can be condensed with diethyl carbonate in the presence of a base like sodium ethoxide to yield ethyl benzoylacetate. orgsyn.org This method provides a direct way to introduce the ester functionality to a ketone. The reaction of ketones with carbonates like dimethyl carbonate or ethyl carbonate in the presence of a strong base is a general method for synthesizing β-keto esters. orgsyn.org Another approach involves the reaction of ketones with ethyl chloroformate. researchgate.net

Hydrolytic and Saponification Routes to 3-Oxo-3-phenylpropanoic Acid

The conversion of ethyl 3-oxo-3-phenylpropanoate to its corresponding carboxylic acid, 3-oxo-3-phenylpropanoic acid, is typically achieved through hydrolysis. This can be performed under acidic or basic conditions.

Saponification is the hydrolysis of an ester under basic conditions. Treating ethyl benzoylacetate with a base, such as sodium hydroxide (B78521), followed by acidification, yields 3-oxo-3-phenylpropanoic acid. libretexts.orgopenstax.org The reaction proceeds by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate then expels the ethoxide ion, forming the carboxylate. Subsequent protonation with an acid gives the final β-keto acid. The direct product of saponification without the final acidification step is the sodium salt, sodium 3-oxo-3-phenylpropanoate.

Decarboxylation-Based Synthesis of Related Ketones

β-keto acids, such as 3-oxo-3-phenylpropanoic acid, are known to undergo decarboxylation upon heating, which is the loss of a molecule of carbon dioxide. youtube.comyoutube.com This reaction is a key step in the synthesis of ketones from β-keto esters. nih.gov

The mechanism of decarboxylation of a β-keto acid can proceed through a cyclic transition state, especially when heated. youtube.comyoutube.com The carbonyl group at the β-position facilitates this process. The reaction results in the formation of an enol, which then tautomerizes to the more stable ketone form. In the case of 3-oxo-3-phenylpropanoic acid, decarboxylation yields acetophenone and carbon dioxide. youtube.com This process can be facilitated under either acidic or basic conditions. youtube.com

Table 2: Summary of Key Reactions

Reaction Type Starting Material(s) Key Reagent(s) Product(s)
Intermolecular Claisen Condensation Ethyl acetate, Ethyl benzoate Sodium ethoxide Ethyl 3-oxo-3-phenylpropanoate, Ethanol (B145695)
Saponification Ethyl 3-oxo-3-phenylpropanoate Sodium hydroxide, Water Sodium 3-oxo-3-phenylpropanoate, Ethanol
Acidification Sodium 3-oxo-3-phenylpropanoate Acid (e.g., HCl) 3-Oxo-3-phenylpropanoic acid
Decarboxylation 3-Oxo-3-phenylpropanoic acid Heat Acetophenone, Carbon dioxide

Stereoselective and Asymmetric Synthetic Approaches

The development of stereoselective methods to produce chiral derivatives of 3-oxo-3-phenylpropanoate is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Enzymatic Bioreduction for Chiral Derivatives

Enzymatic bioreduction has emerged as a powerful and environmentally benign strategy for the asymmetric synthesis of chiral hydroxy-phenylpropanoates. The reduction of the keto group in ethyl benzoylacetate, a direct precursor to the target compound, has been extensively studied using various microorganisms.

Baker's yeast (Saccharomyces cerevisiae) is a commonly employed biocatalyst for the asymmetric reduction of ethyl benzoylacetate to produce (S)-ethyl 3-hydroxy-3-phenylpropionate. researchgate.net The efficiency and enantioselectivity of this bioreduction can be significantly influenced by the cultivation conditions of the yeast. For instance, altering the growth medium can lead to higher reductive efficiency and improved cofactor availability. researchgate.net Studies have shown that "starving" the yeast in an aqueous ethanol solution can activate the enzymes responsible for producing the (S)-enantiomer. ethz.ch

Beyond baker's yeast, other microorganisms have been screened for their effectiveness. Yeasts such as Pichia kluyveri, Pichia stipitis, and Candida utilis have demonstrated good yields and high enantiomeric excess (ee) for the bioreduction of ethyl benzoylacetate and its substituted analogues. researchgate.net The optimization of reaction parameters, including the addition of glucose as a co-substrate and the use of enzymatic inhibitors to suppress competing reactions, has been shown to improve yields to around 85% and enantioselectivity to 99% ee. researchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been utilized in the lipase-catalyzed transesterification for the synthesis of optically active β-keto esters, which are precursors to chiral alcohols. google.com

The table below summarizes the findings of various enzymatic reduction studies on ethyl benzoylacetate.

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Key FindingsReference
Saccharomyces cerevisiae LH1Ethyl benzoylacetate(S)-ethyl 3-hydroxy-3-phenylpropionate--Alternation of cultivation medium improves reductive efficiency. researchgate.net
Baker's yeastEthyl acetoacetate(S)-(+)-ethyl 3-hydroxybutanoate->85"Starving" the yeast in aqueous ethanol enhances (S)-enantiomer production. ethz.ch
Pichia kluyveriEthyl benzoylacetateEthyl 3-hydroxy-3-phenylpropionate~8599Optimization with glucose and an inhibitor significantly improves yield and ee. researchgate.net
Pichia stipitisp-NitrobenzoylacetateEthyl 3-hydroxy-3-(4-nitrophenyl)propionate~8599Demonstrates substrate scope of the optimized bioreduction process. researchgate.net
Candida utilisp-MethoxybenzoylacetateEthyl 3-hydroxy-3-(4-methoxyphenyl)propionate~8599Shows applicability to electron-donating substituted substrates. researchgate.net
Candida antarctica lipase B (CALB)Racemic alcohols and β-keto estersChiral β-keto esters>90HighChemoselective acylation of aliphatic alcohols. google.com

Chiral Auxiliary and Catalyst-Mediated Methods

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org This methodology is a cornerstone of asymmetric synthesis.

Evans Oxazolidinone Auxiliaries: The N-acyloxazolidinones, developed by David A. Evans, are among the most reliable and widely used chiral auxiliaries. youtube.comharvard.edu These auxiliaries, often derived from readily available amino acids, can be acylated to form imides. harvard.edu Deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) generates a stereodefined Z-enolate. uwindsor.ca The bulky substituent on the oxazolidinone ring effectively blocks one face of the enolate, leading to highly diastereoselective alkylation or aldol (B89426) reactions. youtube.comuwindsor.ca The auxiliary can then be cleaved under various conditions to yield the desired chiral carboxylic acid, alcohol, or ketone. uwindsor.ca

Pseudoephedrine Amides: Both (R,R)- and (S,S)-pseudoephedrine, which are inexpensive commodity chemicals, can serve as effective chiral auxiliaries. wikipedia.org They react with carboxylic acids or their derivatives to form amides. wikipedia.org Deprotonation of the corresponding amide with a strong base affords a (Z)-enolate, which undergoes highly diastereoselective alkylation. wikipedia.org The stereochemical outcome is directed by the methyl group of the pseudoephedrine. wikipedia.org The auxiliary can be subsequently removed by cleaving the amide bond. wikipedia.org

Other Chiral Auxiliaries: Other notable chiral auxiliaries include trans-2-phenyl-1-cyclohexanol (B1200244) and camphorsultam. wikipedia.org The former has been used in ene reactions of glyoxylic acid esters, while the latter has shown excellent stereoselectivity in Michael additions and Claisen rearrangements. wikipedia.org

The following table provides an overview of common chiral auxiliaries and their applications.

Chiral AuxiliaryTypical ApplicationKey FeaturesReference
Evans OxazolidinonesAsymmetric alkylations, aldol reactionsHigh diastereoselectivity, predictable stereochemistry, readily available. youtube.comharvard.edu
PseudoephedrineAsymmetric alkylationsInexpensive, both enantiomers available, high yields for α-substituted products. wikipedia.org
trans-2-Phenyl-1-cyclohexanolEne reactionsEffective for controlling stereochemistry in reactions with glyoxylic acid esters. wikipedia.org
CamphorsultamMichael additions, Claisen rearrangementsSuperior stereoselectivity in certain reactions compared to oxazolidinones. wikipedia.org

Advanced Synthetic Protocols

Recent advancements in synthetic chemistry have introduced novel methods for the synthesis of 3-oxo-3-phenylpropanoate and its derivatives, focusing on photochemical transformations, automation, and transition metal catalysis.

Photochemical Transformations

Photochemical reactions offer unique pathways for bond formation and functional group manipulation under mild conditions. The photolysis of 3-alkyl-3-ferrocenylcyclopropenes has been studied, leading to rearrangements that form cyclopentadienes. While not a direct synthesis of the target compound, this illustrates the potential of photochemical methods to construct complex carbon skeletons.

More relevant to the chemistry of 3-oxo-3-phenylpropanoic acid is the concept of photochemical decarboxylation. Carboxylic acids can undergo decarboxylation under photoredox catalysis to generate alkyl radicals. unl.edumdpi.com This process typically involves the deprotonation of the carboxylic acid, followed by oxidation by an excited-state photocatalyst. unl.edu The resulting radical can then participate in various downstream reactions. This strategy could potentially be applied to 3-oxo-3-phenylpropanoic acid to generate a β-keto radical for further synthetic transformations.

Automated Synthesis and Flow Chemistry Applications

Automated synthesis and flow chemistry offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and better scalability. acs.orgbeilstein-journals.org These technologies are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.

The table below highlights the advantages of flow chemistry in the context of synthesizing derivatives of 3-oxo-3-phenylpropanoic acid.

FeatureAdvantage in Flow ChemistryRelevance to 3-Oxo-3-phenylpropanoate SynthesisReference
Heat TransferEnhanced heat dissipationAllows for better control of exothermic reactions, such as fluorination. acs.org
MixingEfficient and rapid mixingEnsures homogeneous reaction conditions, leading to higher yields and selectivity. acs.org
ScalabilityStraightforward scaling-upFacilitates the production of larger quantities of material for industrial applications. acs.org
AutomationAutomated process control and optimizationEnables high-throughput screening of reaction conditions to find optimal parameters. acs.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Reactions: Copper catalysts have been employed for the synthesis of β-keto esters. For instance, a copper-catalyzed method for synthesizing β-keto esters involves the reaction of ethyl acyl acetate with halogenated hydrocarbons in the presence of a copper catalyst and a base. google.com Copper(I)-catalyzed coupling reactions, using a β-keto ester as a ligand, have also been developed for the formation of C-N, C-O, and C-S bonds under mild conditions. nih.govresearchgate.net Furthermore, copper-catalyzed cascade reactions of α,β-unsaturated esters with keto esters provide access to functionalized lactones. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions. While direct synthesis of 3-oxo-3-phenylpropanoate via palladium catalysis is less common, related structures can be accessed. For example, palladium-catalyzed multicomponent reactions involving aryl halides, amino alcohols, and isocyanides have been developed for the synthesis of oxazolines. organic-chemistry.org Palladium catalysis is also central to the synthesis of 2-aryl propionic acids, which share a similar structural motif with the target compound. mdpi.com

The following table summarizes selected transition metal-catalyzed reactions relevant to the synthesis of β-keto esters and related structures.

Metal CatalystReaction TypeSubstratesProductsKey FeaturesReference
Copper(I)C-N, C-O, C-S CouplingAryl halides, N/O/S nucleophilesN-arylamides, aryl ethers, aryl thioethersMild conditions, versatile ligand. nih.govresearchgate.net
CopperSynthesis of β-keto estersEthyl acyl acetate, halogenated hydrocarbonsβ-Keto estersSimple process, high yield. google.com
PalladiumMulticomponent ReactionAryl halides, amino alcohols, isocyanidesOxazolinesEfficient, good yields. organic-chemistry.org
PalladiumCarbonylationStyrenes2-Aryl propionic acidsHigh chemo- and regioselectivity. mdpi.com

Reaction Pathways and Mechanistic Investigations of 3 Oxo 3 Phenylpropanoate Systems

Enolate Chemistry and α-Carbon Reactivity

The carbon atom situated between the two carbonyl groups (the α-carbon) is particularly reactive due to the electron-withdrawing nature of the adjacent functionalities. This reactivity is primarily expressed through the formation of a stabilized enolate intermediate.

Formation and Stabilization of Enolates

The protons on the α-carbon of 3-oxo-3-phenylpropanoate are significantly more acidic than typical C-H bonds. This increased acidity allows for their removal by a base to form a nucleophilic enolate ion. The stability of this enolate is the key to its facile formation and subsequent reactions.

This stability arises from the delocalization of the negative charge on the α-carbon across the oxygen atoms of both the ketone and the carboxylate, as well as into the phenyl ring, through resonance. This distribution of electron density makes the resulting anion much more stable than a simple alkane anion. The presence of two electron-withdrawing groups flanking the α-carbon makes the formation of the enolate particularly favorable.

The choice of base and reaction conditions can influence the formation of either a kinetic or thermodynamic enolate, although in symmetrically substituted systems like this, they are the same. Strong bases can lead to nearly complete conversion of the carbonyl compound into its enolate form.

Factors Influencing Enolate Stability:

Factor Description
Resonance The negative charge is delocalized onto the electronegative oxygen atoms of the carbonyl and carboxylate groups, which is the primary stabilizing factor.
Inductive Effect The electron-withdrawing nature of the adjacent carbonyl groups pulls electron density away from the α-carbon, further stabilizing the negative charge.
Conjugation The phenyl group provides an extended system of conjugation, allowing for further delocalization of the negative charge into the aromatic ring.
Counter-ion The nature of the cation (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the enolate.

| Solvent | Aprotic solvents are often used to prevent proton exchange and favor the stability of the formed enolate. |

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. It proceeds via a two-step mechanism: nucleophilic addition followed by elimination. In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and a leaving group is expelled.

The enolate of sodium;3-oxo-3-phenylpropanoate can act as a potent carbon nucleophile. Reactions at the α-carbon, such as Michael additions, demonstrate this reactivity. For instance, the enolate can add to conjugated enynones, leading to the formation of polyfunctional δ-diketones. acs.org This reaction begins with the regioselective Michael addition of the 3-oxo-3-phenylpropanoate anion to the carbon-carbon double bond of the enynone. acs.org

Decarboxylation Mechanisms

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a characteristic reaction of β-keto acids and their salts, such as this compound. This process can be initiated by heat, catalyzed by base, or assisted by metal ions.

Thermal Decarboxylation

When the corresponding acid form, 3-oxo-3-phenylpropanoic acid, is heated, it readily undergoes decarboxylation. masterorganicchemistry.com The mechanism proceeds through a concerted, cyclic six-membered transition state. masterorganicchemistry.comyoutube.com In this process, the carbonyl oxygen of the keto group abstracts the acidic proton from the carboxylic acid. This intramolecular proton transfer facilitates the cleavage of the C-C bond between the α-carbon and the carboxyl carbon.

The immediate products of this reaction are carbon dioxide and an enol intermediate (1-phenyl-1-propen-1-ol). This enol then rapidly tautomerizes to the more stable ketone, acetophenone (B1666503). youtube.comyoutube.com The stability of the enol intermediate and the formation of the highly stable CO₂ molecule are the primary driving forces for this reaction.

Base-Catalyzed Decarboxylation

In the presence of a base, decarboxylation proceeds through the carboxylate anion. The mechanism involves the direct expulsion of carbon dioxide from the anion to form a resonance-stabilized carbanion, which is equivalent to the enolate discussed previously. youtube.comyoutube.com

The negative charge on the resulting carbanion is delocalized across the adjacent carbonyl group and the phenyl ring, making it a relatively stable intermediate. This stabilized enolate is then protonated by a proton source in the reaction medium, such as water or a solvent molecule, to yield the final ketone product, acetophenone. youtube.com The driving force for this pathway is the formation of the stable CO₂ molecule and the resonance-stabilized enolate intermediate. youtube.com Theoretical studies have shown that the activation barrier for the decarboxylation of the anion is significantly lower than that for the neutral acid. scite.ainih.gov

Chelation-Assisted Decarboxylation

The rate of decarboxylation of β-keto acids can be significantly accelerated by the presence of metal ions. google.comrsc.org Divalent or trivalent metal ions can act as Lewis acids, forming a chelate complex with the 3-oxo-3-phenylpropanoate. rsc.org In this complex, the metal ion coordinates with both the ketone carbonyl oxygen and one of the carboxylate oxygens.

This chelation has a profound catalytic effect:

Polarization: The metal ion withdraws electron density, polarizing the keto-carbonyl group and making it more electrophilic.

Stabilization: It stabilizes the developing negative charge on the oxygen atom in the enolate-like transition state.

This stabilization of the transition state lowers the activation energy for the C-C bond cleavage, thereby increasing the reaction rate. The catalytic effect is essentially an entropy phenomenon in some cases, where the formation of the metal chelate complex facilitates the reaction. rsc.org Studies on various β-keto acids with metal oxide catalysts like ZrO₂ and TiO₂ have shown that the catalyst can significantly influence the rate and selectivity of the decarboxylation process. acs.orgacs.orgresearchgate.net The catalytic activity of different metal ions often follows a trend related to their ionic radius and charge density.

Relative Catalytic Activity of Metal Ions in Oxaloacetic Acid Decarboxylation This table illustrates the general trend of catalytic activity for a related β-keto acid, which is expected to be similar for 3-oxo-3-phenylpropanoate.

Metal Ion Relative Rate Constant (Approx.)
Cu²⁺ ~160
Fe³⁺ ~100
Ni²⁺ ~50
Mn²⁺ ~20
Mg²⁺ ~5

Data is illustrative and based on general findings for β-keto acid decarboxylation. google.com

Carbon-Carbon Bond Forming Reactions

The enolate form of this compound is a potent nucleophile, readily participating in reactions that lead to the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.

The aldol (B89426) reaction, a cornerstone of organic synthesis, involves the nucleophilic addition of an enolate to a carbonyl compound. libretexts.org In the context of this compound, this reaction can be strategically employed to generate β-hydroxy keto esters or their derivatives.

A significant variant of the aldol reaction involving β-keto acids or their salts is the decarboxylative aldol reaction. In this process, the initial aldol addition is followed by a spontaneous decarboxylation, leading to the formation of a β-hydroxy ketone. This transformation is particularly efficient for substrates like 3-oxo-3-phenylpropanoic acid, the parent acid of this compound.

While direct studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, the reaction of 3-oxo-3-phenylpropanoic acid with aldehydes under optimized conditions has been shown to yield aldol products. However, the non-fluorinated substrate often leads to the desired aldol product in only trace amounts, with the major product being acetophenone resulting from a simple decarboxylation. nih.gov In contrast, a fluorinated analogue, potassium 2,2-difluoro-3-oxo-3-phenylpropanoate, undergoes a more efficient decarboxylative aldol reaction with various aldehydes in the presence of a zinc chloride N,N,N′,N′-tetramethylethylenediamine complex. nih.gov This suggests that the electronic nature of the α-substituents plays a crucial role in directing the reaction pathway towards either simple decarboxylation or the desired aldol condensation.

The proposed mechanism for the decarboxylative aldol reaction involves the formation of an enolate, which then attacks the aldehyde. The subsequent loss of carbon dioxide drives the reaction forward, yielding the β-hydroxy ketone. The reaction conditions, including the choice of catalyst and solvent, are critical in optimizing the yield of the aldol product over competing side reactions.

Table 1: Representative Decarboxylative Aldol Reaction of a 3-Oxo-3-phenylpropanoate Analogue

AldehydeProductYield (%)
Benzaldehyde1,3-Difluoro-1,3-diphenylpropan-2-one77
4-Methoxybenzaldehyde1,3-Difluoro-1-(4-methoxyphenyl)-3-phenylpropan-2-one85
4-Nitrobenzaldehyde1,3-Difluoro-1-(4-nitrophenyl)-3-phenylpropan-2-one82

Data adapted from a study on potassium 2,2-difluoro-3-oxo-3-phenylpropanoate. nih.gov

The reaction of 1,3-dicarbonyl compounds with diazo compounds or their precursors, such as hydrazines, is a classical and efficient method for the synthesis of five-membered heterocyclic rings, most notably pyrazoles. youtube.comorganic-chemistry.org These reactions are of significant interest due to the wide range of biological activities exhibited by pyrazole (B372694) derivatives.

The general mechanism for pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine (B178648) involves a sequence of condensation and cyclization steps. youtube.com Initially, one of the carbonyl groups of the dicarbonyl compound reacts with one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining amino group and the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.

While specific studies detailing the reaction of this compound with diazo compounds are not extensively documented, the well-established reactivity of β-keto esters in this context allows for a reliable prediction of the reaction outcome. The reaction of ethyl benzoylacetate, a closely related derivative, with hydrazine hydrate (B1144303) is a known route to 3-phenyl-5-pyrazolone. This reaction typically proceeds under mild conditions, often in an alcoholic solvent, and can be catalyzed by either acid or base.

Furthermore, multicomponent reactions involving a β-keto ester, an aldehyde, malononitrile (B47326), and hydrazine hydrate have been developed for the one-pot synthesis of highly substituted pyranopyrazoles. nih.govamazonaws.com These reactions highlight the utility of the 1,3-dicarbonyl motif in constructing complex heterocyclic systems.

Table 2: Expected Products from the Reaction of this compound with Hydrazine Derivatives

Hydrazine DerivativeExpected Pyrazole Product
Hydrazine Hydrate5-Phenyl-1H-pyrazol-3(2H)-one
Phenylhydrazine2,5-Diphenyl-1,2-dihydropyrazol-3-one
Methylhydrazine2-Methyl-5-phenyl-1,2-dihydropyrazol-3-one

Aldol Reactions and Derivatives

Functionalization Reactions

The α-position of this compound is amenable to various functionalization reactions, allowing for the introduction of a range of substituents that can further modulate the compound's reactivity and properties.

The α-halogenation of β-dicarbonyl compounds is a well-established transformation that provides valuable synthetic intermediates. The parent acid, 3-oxo-3-phenylpropanoic acid, has been shown to undergo α-bromination in the presence of N-bromosuccinimide (NBS) and potassium phosphate (B84403) in dichloromethane (B109758), affording the brominated product in a 77% yield under ambient conditions. The reaction likely proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source.

Given the inherent nucleophilicity of the enolate of this compound, it is expected to undergo similar α-halogenation reactions with various electrophilic halogenating agents. The choice of reagent and reaction conditions can be tailored to achieve mono- or di-halogenation as desired.

Table 3: Potential α-Halogenation Reactions of this compound

Halogenating AgentExpected Product
N-Bromosuccinimide (NBS)Sodium 2-bromo-3-oxo-3-phenylpropanoate
N-Chlorosuccinimide (NCS)Sodium 2-chloro-3-oxo-3-phenylpropanoate
Iodine (I₂)Sodium 2-iodo-3-oxo-3-phenylpropanoate

α-Sulfenylation, the introduction of a sulfur-containing group at the α-position, is another important functionalization reaction for β-dicarbonyl compounds. This transformation provides access to α-thio-substituted carbonyl compounds, which are versatile building blocks in organic synthesis.

The resulting α-sulfenylated products can undergo further transformations, such as oxidation to sulfoxides or sulfones, or elimination to form α,β-unsaturated carbonyl compounds.

Table 4: Potential α-Sulfenylation Reactions of this compound

Sulfenylating AgentExpected Product
Phenylsulfenyl chlorideSodium 3-oxo-2-(phenylthio)-3-phenylpropanoate
Methyl methanethiosulfonateSodium 2-(methylthio)-3-oxo-3-phenylpropanoate
Diphenyl disulfideSodium 3-oxo-2-(phenylthio)-3-phenylpropanoate

α-Oxygen Functionalizations

The α-position of 3-oxo-3-phenylpropanoate and related β-keto esters is a key site for functionalization, including the introduction of an oxygen atom. This transformation, known as α-oxygen functionalization, provides access to valuable α-hydroxy and α-oxo ester building blocks. Various methods have been developed for this purpose, often employing molecular oxygen or other oxidants in conjunction with a catalyst.

One approach involves the direct oxidation of the corresponding aryl acetic esters. For instance, the oxidation of arylacetic esters can be achieved using hydrogen peroxide or molecular oxygen in the presence of a transition metal catalyst. pku.edu.cn However, the success of these methods can be substrate-dependent. For example, systems like N-hydroxyphthalimide/Co(II)/O2 have shown limitations with arylacetic esters bearing electron-withdrawing groups in the para position or any substituent in the ortho position. pku.edu.cn

A notable strategy for the α-hydroxylation of β-keto esters is the use of visible light-induced, copper-catalyzed asymmetric reactions with air as the sustainable oxidant. researchgate.net This method has been shown to produce enantioenriched α-hydroxyl β-keto esters in high yields and enantioselectivities. researchgate.net The proposed mechanism for some α-oxygenations involves the nucleophilic attack of a metal-bound enolate on an oxygen source, such as singlet oxygen. researchgate.net

Furthermore, biocatalytic approaches have been explored. The manganese-oxidizing bacterium Pseudomonas putida MnB1 has been successfully used as a whole-cell biocatalyst for the efficient oxidation of β-keto esters under mild, aqueous conditions, offering a green alternative to chemical methods that often require organic solvents and stoichiometric oxidants. researchgate.net

Another synthetic route to achieve α-oxygenation is through a one-pot diazotization and oxidation sequence starting from aryl acetates. This method is mild and operationally simple. pku.edu.cn The mechanism of oxidation with reagents like dimethyldioxirane (B1199080) is thought to proceed via the nucleophilic attack of the diazo-carbon on the oxidant's oxygen atom. pku.edu.cn

The development of enantioselective α-hydroxylation methods for β-keto esters, particularly those derived from 1-indanone, is an active area of research due to the importance of the resulting products in medicinal chemistry. researchgate.net

Transesterification Processes and Selectivity

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental and widely used transformation in organic synthesis. For β-keto esters like this compound, this reaction is of particular importance as it allows for the modification of the ester group, providing access to a diverse range of derivatives. nih.govucc.ie A wide array of methyl and ethyl β-keto esters are commercially available, serving as convenient starting points for more complex structures via transesterification. nih.govucc.ie This approach is often preferred over methods involving the corresponding β-keto acids, which can be unstable and prone to decarboxylation. nih.govucc.ie

The mechanism of transesterification can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Base-catalyzed transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide. The alkoxide then attacks the electrophilic carbonyl carbon of the ester, proceeding through a tetrahedral intermediate. masterorganicchemistry.com

Acid-catalyzed transesterification: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol then attacks the activated carbonyl, also forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

A key aspect of the transesterification of β-keto esters is the potential for high selectivity. Reactions can be selective for β-keto esters over other types of esters, such as simple, α-keto, or γ-keto esters. nih.gov This selectivity is often attributed to the unique electronic and structural properties of β-keto esters. The reaction may proceed through an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a crucial role. nih.gov An alternative mechanism involving an acylketene intermediate has also been proposed. nih.gov

A variety of catalytic systems have been developed for the transesterification of β-keto esters, with a focus on efficiency, selectivity, and environmental sustainability. ucc.iersc.org These include:

Boron-based catalysts: Boronic acids and boric acid are effective, low-toxicity catalysts for transesterification. ucc.iebohrium.com For example, 3-nitrobenzeneboronic acid can catalyze the reaction in high yields with a low catalyst loading. ucc.ieresearchgate.net

Metal catalysts: Various metal complexes, including those of zinc, yttrium, and scandium, have been shown to promote transesterification under mild conditions. organic-chemistry.org

Organocatalysts: N-Heterocyclic carbenes (NHCs) can act as strong Brønsted/Lewis bases, enhancing the nucleophilicity of the alcohol for acylation. organic-chemistry.org

Enzymes: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for transesterification, often operating at lower temperatures and without the need for organic solvents. bohrium.com

The choice of catalyst and reaction conditions allows for the transesterification of β-keto esters with a wide range of alcohols, including primary, secondary, tertiary, allylic, and benzylic alcohols. ucc.ieresearchgate.net

Table 1: Catalyst Systems for Transesterification of β-Keto Esters

Catalyst TypeSpecific Catalyst ExampleKey Features
Boron-based3-Nitrobenzeneboronic acidEffective at low catalyst loading, good to excellent yields. ucc.ieresearchgate.net
Metal-basedTetranuclear Zinc ClusterMild reaction conditions, suitable for functionalized substrates. organic-chemistry.org
OrganocatalystN-Heterocyclic Carbene (NHC)Strong basicity enhances alcohol nucleophilicity. organic-chemistry.org
EnzymeCandida antarctica lipase B (CALB)Mild conditions, no organic solvent needed, recyclable. bohrium.com

Heterocyclic Ring Formation Mechanisms

The dicarbonyl functionality of 3-oxo-3-phenylpropanoate makes it a versatile precursor for the synthesis of a wide variety of heterocyclic compounds. The enolate, readily formed under basic conditions, can act as a nucleophile in condensation and cycloaddition reactions to build heterocyclic rings such as pyridines and pyrimidines. organic-chemistry.orgnih.govresearchgate.net

One common strategy involves the multicomponent reaction of a β-dicarbonyl compound, an aldehyde, and a nitrogen source. For example, pyrano[2,3-d]pyrimidine derivatives can be synthesized through a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and barbituric acid. nih.govresearchgate.net Similarly, pyrido[2,3-d]pyrimidines can be prepared via a three-component reaction of an aromatic aldehyde, malononitrile, and 6-aminouracil. researchgate.net

The synthesis of substituted pyridines can be achieved through various pathways. A [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, provides a modular route to pyridines. organic-chemistry.org Another approach is the inverse electron-demand hetero-Diels-Alder reaction of isoxazoles with electron-rich olefins like enamines, which yields pyridines after in situ reduction. nsf.gov

The Pictet-Spengler reaction offers a route to tetrahydrofuro[3,2-c]pyridines. This involves the condensation of an amine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization. nih.gov

The enolate of 3-oxo-3-phenylpropanoate can act as a carbon nucleophile and attack electrophilic heterocyclic salts, leading to the formation of new C-C bonds and potentially new heterocyclic systems. Pyrylium salts, for instance, are known to react with primary amines to yield pyridinium (B92312) salts. researchgate.net These pyridinium salts, being electron-deficient, can be susceptible to further nucleophilic attack.

A related reaction involves the attack of nucleophiles on oxazolo[3,2-a]pyridinium salts. These salts can be synthesized by the cyclization of N-phenacyl-2-pyridones. nih.gov The reactivity of these salts with nucleophiles depends on the substitution pattern. While unsubstituted oxazolo[3,2-a]pyridinium salts may undergo oxazole (B20620) ring cleavage, derivatives with an electron-withdrawing nitro group on the pyridine (B92270) ring can react differently. For example, reaction with amines can lead to the opening of the pyridine ring to form 1-amino-2-nitro-4-(oxazole-2-yl)butadienes. nih.gov

While direct examples of 3-oxo-3-phenylpropanoate attacking such salts are specific, the general principle of nucleophilic addition of β-dicarbonyl compounds to activated N-heterocycles is established. For example, N-heterocyclic carbenes can catalyze the conjugate addition of alcohols to activated alkenes, proceeding through a mechanism where the alcohol adds to the conjugate acceptor. nih.gov Similarly, the activation of pyridines as N-acylpyridinium intermediates renders them susceptible to nucleophilic attack, a strategy used for the synthesis of 1,2-dihydropyridines. nih.gov

Advanced Research Applications in Organic Synthesis

Precursor for Polyfunctional Organic Molecules

Sodium;3-oxo-3-phenylpropanoate serves as a key starting material for the synthesis of polyfunctional organic molecules, which are compounds bearing multiple functional groups. The reactivity of its dicarbonyl moiety allows for a variety of chemical transformations, enabling the introduction of diverse functionalities into a single molecular framework.

One notable application is in Michael addition reactions. For instance, the reaction of the corresponding nitrile, 3-oxo-3-phenylpropanenitrile, with linear conjugated enynones in the presence of a base like sodium methoxide (B1231860) leads to the formation of polyfunctional δ-diketones. mdpi.com These δ-diketones are themselves valuable intermediates for further synthetic elaborations, including the synthesis of heterocyclic compounds. mdpi.com The reaction proceeds regioselectively, with the nucleophilic addition occurring at the double carbon-carbon bond of the enynone. mdpi.com

The versatility of this compound and its derivatives as precursors is further highlighted by their use in multicomponent reactions. These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. The ability of the β-keto ester to react with various electrophiles and nucleophiles makes it an ideal component in such transformations, leading to the rapid assembly of structurally diverse and polyfunctionalized products.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain at least one atom other than carbon within a ring structure, are of immense importance in medicinal chemistry and materials science. kit.edu this compound and its derivatives are instrumental in the synthesis of a wide range of these valuable compounds.

Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Pyridones, Thiazoles, Naphthyridines, Benzisothiazoles)

The synthesis of nitrogen-containing heterocycles is a particularly well-developed area where this compound demonstrates its synthetic utility. kit.edursc.org These compounds are prevalent in natural products and form the core structure of many pharmaceuticals. rsc.orgnih.gov

Pyrazoles: Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. They are synthesized through the condensation of 1,3-dicarbonyl compounds, such as ethyl benzoylacetate (the ethyl ester of 3-oxo-3-phenylpropionic acid), with hydrazines. ias.ac.inorganic-chemistry.orgnih.gov This reaction is a cornerstone of pyrazole (B372694) synthesis and allows for the preparation of a wide variety of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine (B178648). ias.ac.inorganic-chemistry.orgnih.gov The resulting pyrazole derivatives have shown a broad spectrum of biological activities, including anti-inflammatory and analgesic properties. nih.gov

Pyridones: Pyridones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. The synthesis of pyridone derivatives can be achieved through various strategies involving β-keto esters like ethyl benzoylacetate. organic-chemistry.org For example, a [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds provides a direct route to structurally diverse 2-pyridones. organic-chemistry.org

Thiazoles: Thiazoles are five-membered heterocyclic compounds containing both a nitrogen and a sulfur atom. The synthesis of thiazole (B1198619) derivatives can be accomplished by reacting compounds derived from ethyl benzoylacetate with appropriate sulfur-containing reagents. researchgate.netnih.gov For instance, the reaction of a derivative of ethyl benzoylacetate with phenylisothiocyanate, followed by heterocyclization with α-halocarbonyl compounds, yields thiazole derivatives. researchgate.net Many of these synthesized thiazoles have been investigated for their potential anticancer activities. researchgate.netnih.gov

Naphthyridines: Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.com Their synthesis can involve the use of β-keto esters in reactions such as the Gould-Jacobs reaction, which is a classical method for constructing the 4-hydroxy-1,5-naphthyridine ring system. nih.gov This reaction involves the condensation of an aminopyridine with a β-keto ester followed by thermal cyclization. nih.gov

Benzisothiazoles: The synthesis of 1,2-benzisothiazole-1,1-dioxides, also known as saccharin (B28170) derivatives, can be achieved from saccharin salts. google.com While not a direct application of this compound, the related chemistry highlights the importance of β-keto functional groups in the synthesis of complex heterocyclic systems. google.comgoogle.com

Other Heterocyclic Frameworks

Beyond the nitrogen-containing systems mentioned above, this compound and its derivatives are employed in the synthesis of other heterocyclic frameworks. For example, the reaction of ethyl benzoylacetate with malononitrile (B47326) can lead to intermediates that are subsequently used to synthesize thiophene (B33073) and pyran derivatives. researchgate.net These reactions often involve condensation followed by heterocyclization, showcasing the versatility of the starting β-keto ester. researchgate.net

Building Blocks for Chiral Compounds and Enantioselective Synthesis

Chiral compounds, which are non-superimposable on their mirror images, are of paramount importance in the pharmaceutical industry, as the biological activity of a drug can be highly dependent on its stereochemistry. enamine.net this compound and its derivatives serve as valuable building blocks in the synthesis of chiral molecules. enamine.netnih.gov

The prochiral nature of the methylene group in the β-keto ester allows for enantioselective transformations, where one enantiomer of a product is formed in preference to the other. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or biocatalysis. For example, the alkylation of a chiral oxazolidinone derivative of a propionic acid, which can be conceptually related to the structure of 3-oxo-3-phenylpropanoic acid, allows for the stereocontrolled introduction of a substituent. nih.gov Subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. nih.gov

Furthermore, recent advances in organocatalysis have provided powerful tools for the enantioselective synthesis of complex molecules. researchgate.net For instance, the enantioselective desymmetrization of a meso-compound, a strategy that can be applied to molecules derived from β-keto esters, allows for the creation of a chiral center with high enantioselectivity. researchgate.net

Contributions to Complex Molecule Synthesis

The synthesis of complex molecules, such as natural products and their analogues, often requires a multi-step approach where the strategic use of versatile building blocks is crucial. This compound and its derivatives have proven to be valuable starting materials and intermediates in the synthesis of such complex targets.

The ability to generate polyfunctional molecules and a diverse range of heterocyclic systems from this single precursor makes it a powerful tool in the arsenal (B13267) of synthetic organic chemists. The heterocycles synthesized from this compound are often core components of larger, more complex molecular architectures with significant biological activity. kit.edunih.gov For example, the pyrazole and thiazole moieties are found in numerous approved drugs and drug candidates. nih.govnih.gov

The development of new synthetic methodologies, such as multicomponent reactions and catalytic enantioselective transformations, continues to expand the utility of this compound in complex molecule synthesis. mdpi.comresearchgate.net These advanced strategies allow for the efficient and stereocontrolled construction of intricate molecular frameworks, paving the way for the discovery of new therapeutic agents and functional materials.

Coordination Chemistry: Research on Metal Complexes with 3 Oxo 3 Phenylpropanoate Ligands

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 3-oxo-3-phenylpropanoate ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The ligand is often generated in situ by the deprotonation of its conjugate acid, 3-oxo-3-phenylpropanoic acid (benzoylacetone), in the presence of a base.

A general synthetic route involves dissolving the metal salt, such as a chloride or nitrate (B79036) salt of the desired metal, and 3-oxo-3-phenylpropanoic acid in a solvent like methanol (B129727) or ethanol (B145695). A base, such as triethylamine (B128534) or sodium acetate (B1210297), is then added to facilitate the deprotonation of the ligand and subsequent coordination to the metal center. The resulting metal complex often precipitates from the solution and can be isolated by filtration. Recrystallization from an appropriate solvent system, such as chloroform/methanol, can be employed to obtain pure crystalline products suitable for further analysis. acs.org

For instance, a series of nonanuclear lanthanide oxo-hydroxo complexes with the general formula [Ln₉(μ₄-O)₂(μ₃-OH)₈(μ-BA)₈(BA)₈]⁺ (where BA = benzoylacetonate and Ln = Sm, Eu, Gd, Dy, Er) were synthesized by reacting hydrous lanthanide trichlorides with benzoylacetone (B1666692) in methanol in the presence of triethylamine. acs.org Similarly, tetrakis(benzoylacetonato)cerium(IV) can be prepared and has been structurally characterized. researchgate.net

The synthesis of transition metal complexes follows a similar methodology. For example, bis(benzoylacetonato)copper(II) has been synthesized and its vibrational spectrum studied in detail. researchgate.net

Ligand Design and Coordination Modes

The 3-oxo-3-phenylpropanoate ligand is a bidentate chelating ligand that coordinates to a metal center through the two oxygen atoms of the β-diketonate functionality. This coordination forms a stable six-membered chelate ring. The delocalization of the π-electrons within this chelate ring contributes to the stability of the resulting metal complex.

The versatility of the 3-oxo-3-phenylpropanoate ligand is demonstrated by its ability to adopt various coordination modes, which contributes to the formation of polynuclear complexes. Besides acting as a simple chelating ligand to a single metal ion, it can also act as a bridging ligand, connecting two or more metal centers. This bridging can occur in several ways, leading to the formation of dimeric, trimeric, or even higher nuclearity clusters. For example, in the nonanuclear lanthanide complexes mentioned earlier, the benzoylacetonate ligand exhibits both chelating and bridging coordination modes. acs.org

The coordination environment around the metal center is completed by the number of coordinated 3-oxo-3-phenylpropanoate ligands and, in some cases, by solvent molecules or other co-ligands. The coordination number of the metal ion and the resulting geometry of the complex are influenced by the size of the metal ion and the steric bulk of the ligands. In the case of tetrakis(benzoylacetonato)lanthanide complexes, the lanthanide ion is typically eight-coordinate. researchgate.net

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are essential for the characterization of metal complexes with 3-oxo-3-phenylpropanoate ligands, providing valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the 3-oxo-3-phenylpropanoate ligand to the metal ion. The IR spectrum of the free ligand exhibits characteristic vibrational bands for the C=O and C=C stretching modes. Upon coordination to a metal ion, these bands typically shift to lower frequencies. This shift is indicative of the delocalization of electron density from the ligand to the metal ion through the formation of coordinate bonds.

The region between 1500 and 1600 cm⁻¹ is particularly informative, as it contains the coupled C=O and C=C stretching vibrations of the chelate ring. The positions of these bands can provide insights into the strength of the metal-oxygen bonds. Additionally, new bands corresponding to the metal-oxygen (M-O) stretching vibrations typically appear in the low-frequency region of the spectrum (below 600 cm⁻¹), providing direct evidence of coordination.

Table 1: Selected IR Vibrational Frequencies (cm⁻¹) for a Representative Metal-3-oxo-3-phenylpropanoate Complex

Vibrational ModeFree Ligand (Benzoylacetone)Metal Complex
ν(C=O)~1720~1590
ν(C=C)~1600~1520
ν(M-O)-~450

Electronic or UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. The spectra of 3-oxo-3-phenylpropanoate complexes typically display intense absorption bands in the ultraviolet region, which are attributed to π→π* intraligand transitions within the benzoylacetonate ligand.

For complexes of transition metals with d-electrons, additional, weaker absorption bands may be observed in the visible region. These bands correspond to d-d electronic transitions, and their positions and intensities are dependent on the geometry of the complex and the nature of the metal ion. The study of these d-d transitions can provide information about the ligand field splitting energy.

In the case of lanthanide complexes, the UV-Vis spectra are often dominated by the ligand-centered absorptions. However, the coordinated ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which can then result in characteristic sharp emission bands of the lanthanide ion (luminescence). researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the characterization of diamagnetic metal complexes of 3-oxo-3-phenylpropanoate. ¹H NMR spectroscopy can be used to confirm the presence of the ligand in the complex and to study the symmetry of the complex in solution. The chemical shifts of the protons on the ligand can be influenced by coordination to the metal ion.

For paramagnetic complexes, such as those of many lanthanides and some transition metals, the NMR spectra can be more complex due to the influence of the unpaired electrons. figshare.com However, the paramagnetic shifts can also provide valuable structural information. For diamagnetic complexes, such as those of Zn(II), well-resolved spectra can be obtained.

Structural Analysis of Metal Complexes (e.g., X-ray Diffraction)

X-ray diffraction studies have confirmed the bidentate chelating nature of the 3-oxo-3-phenylpropanoate ligand, showing the formation of the characteristic six-membered ring. These studies have also revealed the diverse coordination geometries that can be adopted by the metal ions, including square planar, tetrahedral, octahedral, and distorted square antiprismatic geometries. researchgate.net

For example, the crystal structure of tetrakis(benzoylacetonato)cerium(IV) shows that the cerium atom is coordinated to eight oxygen atoms from four benzoylacetonate ligands, resulting in a trigonal dodecahedron coordination polyhedron. researchgate.net In contrast, the lanthanum in triethylammonium (B8662869) tetrakis(benzoylacetonato)lanthanate(III) tetrahydrate adopts a distorted square antiprism geometry. researchgate.net The structure of bis(benzoylacetonato)copper(II) has been shown to be the trans isomer in the solid state. researchgate.net

Table 2: Selected Bond Lengths (Å) and Angles (°) from a Representative X-ray Crystal Structure of a Metal-3-oxo-3-phenylpropanoate Complex

ParameterValue
M-O Bond Length1.90 - 2.50
O-M-O Bite Angle85 - 95
C-O Bond Length1.25 - 1.30
C-C (in chelate ring)1.38 - 1.42

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic compounds in solution. For sodium;3-oxo-3-phenylpropanoate, which can exist in equilibrium between keto and enol tautomeric forms, NMR is crucial for identifying the predominant species in a given solvent and confirming the structural integrity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl group and the methylene (B1212753) group. The aromatic protons typically appear as a complex multiplet in the range of δ 7.4-8.0 ppm. The chemical shift and splitting pattern of these protons are influenced by the electron-withdrawing benzoyl group. The methylene protons (-CH₂-) adjacent to the carbonyl and carboxylate groups are expected to produce a singlet at approximately δ 3.5-4.5 ppm. nih.gov The exact position depends on the solvent and the tautomeric equilibrium. In the presence of the enol form, a vinylic proton signal might be observed, along with the disappearance or reduction in the intensity of the methylene signal.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. nih.gov Key resonances would include the carbonyl carbon of the ketone at a downfield shift of approximately δ 190-195 ppm and the carboxylate carbon (-COO⁻) around δ 170-175 ppm. nih.gov The methylene carbon is anticipated to appear around δ 45-50 ppm. The aromatic carbons will show a series of signals between δ 127-135 ppm, with the carbon attached to the carbonyl group (ipso-carbon) appearing at a slightly different shift. nih.govrsc.org The presence of two distinct carbonyl-type signals is a strong confirmation of the 3-oxo-propanoate backbone.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto Form)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-H7.4 - 8.0 (m)127.0 - 134.0
Aromatic C (ipso)-~135.0
Methylene (C2-H)3.5 - 4.5 (s)45.0 - 50.0
Ketone (C3=O)-190.0 - 195.0
Carboxylate (C1=O)-170.0 - 175.0
(s = singlet, m = multiplet). Predicted values are based on data from analogous compounds. nih.govrsc.org

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment maps ¹H-¹H J-couplings. sdsu.edu For this compound, it would primarily show correlations among the protons within the phenyl ring, confirming their relative positions (ortho, meta, para). It would also definitively prove the absence of coupling for the methylene protons if they appear as a singlet, confirming their isolation from other protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. columbia.edu It provides an unambiguous assignment of each protonated carbon by linking the proton's signal to its attached carbon's signal. For instance, the methylene proton signal at ~4.0 ppm would show a cross-peak with the methylene carbon signal at ~45 ppm. sdsu.edu

A correlation from the methylene protons to both the ketone carbonyl carbon (C3) and the carboxylate carbon (C1), confirming the -C(=O)-CH₂-C(=O)O⁻ backbone.

Correlations from the ortho-protons of the phenyl ring to the ketone carbonyl carbon (C3), linking the phenyl group to the propanoate chain. youtube.com

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key diagnostic bands are expected. rsc.org The most prominent feature in the IR spectrum would be the strong absorption from the ketone C=O stretching vibration, typically found around 1685 cm⁻¹. The carboxylate group (-COO⁻) gives rise to two characteristic stretches: a strong, broad antisymmetric stretch (νₐₛ) near 1550-1610 cm⁻¹ and a weaker symmetric stretch (νₛ) around 1400-1420 cm⁻¹. nih.gov The presence of these two bands is a clear indicator of the deprotonated carboxylic acid. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region, and C-H stretching from the phenyl ring is observed above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Ketone C=O Stretch1680 - 1700Strong
Carboxylate Antisymmetric Stretch (νₐₛ)1550 - 1610Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
Carboxylate Symmetric Stretch (νₛ)1400 - 1420Medium-Weak
(Frequencies are based on typical values for the respective functional groups. rsc.orgnih.gov)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular formula and elucidation of the structure. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique. In positive ion mode, one would expect to see the sodiated molecule [M+Na]⁺, where M is the neutral 3-oxo-3-phenylpropanoic acid. In negative ion mode, the 3-oxo-3-phenylpropanoate anion (C₉H₇O₃⁻) would be detected at an m/z of 163.04. nih.gov

Tandem MS (MS/MS) experiments on the parent ion can induce fragmentation, providing structural clues. Common fragmentation pathways for the 3-oxo-3-phenylpropanoate anion could include:

Loss of carbon dioxide (CO₂, 44 Da) to yield an ion at m/z 119.

Cleavage yielding the benzoyl cation (C₆H₅CO⁺) at m/z 105.

Fragmentation of the aromatic ring, leading to the phenyl cation (C₆H₅⁺) at m/z 77. mdpi.com In studies of other sodiated organic molecules, the sodium cation itself (m/z 23) is often observed as a stable and major fragment ion. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound

IonFormulaExpected m/zFragmentation Pathway
[Anion]⁻C₉H₇O₃⁻163.04Parent anion (negative ESI)
[Anion - CO₂]⁻C₈H₇O⁻119.05Loss of carbon dioxide
[Benzoyl]⁺C₇H₅O⁺105.03Cleavage of C-C bond
[Phenyl]⁺C₆H₅⁺77.04Loss of CO from benzoyl
[Sodium]⁺Na⁺22.99From sodiated species

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the benzoyl group (C₆H₅-C=O). This system contains both π electrons (from the aromatic ring and carbonyl group) and non-bonding (n) electrons on the carbonyl oxygen. Two main types of electronic transitions are expected:

π → π* transitions : These are high-energy, high-intensity absorptions associated with the conjugated system of the phenyl ring and the carbonyl group. They typically result in strong absorption bands below 280 nm.

n → π* transitions : These are lower-energy, lower-intensity transitions involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This absorption is characteristically found at longer wavelengths, often above 300 nm, but is typically weak.

The exact position and intensity of the absorption maxima (λₘₐₓ) can be influenced by the solvent polarity.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. eurjchem.com If suitable crystals of this compound can be grown, XRD analysis would provide a wealth of information, including:

Bond lengths, bond angles, and torsion angles : This data would confirm the molecular geometry and connectivity in the solid state.

Crystal packing : It would reveal how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-π stacking.

Coordination of the sodium ion : XRD would show the coordination environment of the Na⁺ ion, detailing which oxygen atoms (from the carboxylate and/or ketone groups of neighboring anions) are interacting with it and at what distances.

Polymorphism : Powder XRD can be used to identify different crystalline forms (polymorphs) of the compound, which may exhibit different physical properties. researchgate.net The analysis of related organic salts has shown that different polymorphs can be obtained depending on the crystallization conditions. researchgate.netmdpi.com

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, GC, LC-MS)

Chromatographic techniques are indispensable in the analysis of this compound, facilitating both the assessment of its purity and its isolation from reaction mixtures and impurities. The selection of a specific chromatographic method depends on the analytical objective, whether it is rapid purity screening, quantitative analysis, or preparative isolation. The polarity and potential for keto-enol tautomerism of the molecule are key considerations in developing effective separation protocols.

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of its synthesis and for the initial identification of the number of components in a sample. The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase.

For a compound like this compound, a normal-phase TLC system is commonly employed, where the stationary phase is polar (e.g., silica gel 60 F254), and the mobile phase is a less polar solvent mixture. The polarity of the mobile phase is a critical parameter that is optimized to achieve adequate separation. A mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) is often effective. The relative polarity of the solvents determines the retention factor (Rƒ) of the compound. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the aromatic phenyl group, or by using staining reagents.

Detailed Research Findings:

In a typical laboratory setting for the analysis of related β-keto esters like ethyl benzoylacetate, various solvent systems can be employed to achieve optimal separation. The choice of solvent system directly impacts the Rƒ value, which is a measure of the extent of migration of the compound up the plate. An ideal Rƒ value for good separation is generally considered to be in the range of 0.3-0.7.

Table 1: Representative TLC Conditions for Analysis of Related β-Keto Esters

ParameterDescription
Stationary Phase Silica gel 60 F254 pre-coated aluminum plates
Mobile Phase Hexane:Ethyl Acetate (varying ratios, e.g., 3:1, 2:1, 1:1 v/v)
Sample Application Applied as a spot using a capillary tube
Development In a closed chamber saturated with the mobile phase vapor
Visualization UV lamp (254 nm)
Expected Rƒ Value Dependent on the exact mobile phase composition

Gas Chromatography (GC):

Gas Chromatography is a powerful technique for the separation and quantitative analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step to convert the sodium salt to a more volatile ester, such as the methyl or ethyl ester, is typically required. The resulting ester, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), is amenable to GC analysis.

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (an inert carrier gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical for achieving good resolution. Non-polar or moderately polar columns are often used for the analysis of β-keto esters. The retention time, the time it takes for the analyte to travel from the injector to the detector, is a characteristic parameter for identification under a specific set of chromatographic conditions. A mass spectrometer is often coupled with a gas chromatograph (GC-MS) to provide structural information and definitive identification of the separated components.

Detailed Research Findings:

The analysis of ethyl benzoylacetate by GC typically involves a capillary column with a polysiloxane-based stationary phase. The oven temperature program is optimized to ensure good separation from other components in the sample.

Table 2: Typical GC-MS Parameters for the Analysis of Ethyl 3-oxo-3-phenylpropanoate

ParameterDescription
Instrument Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl polysiloxane stationary phase
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Expected Retention Time Dependent on the specific conditions and column

Liquid Chromatography-Mass Spectrometry (LC-MS):

Liquid Chromatography-Mass Spectrometry is a highly sensitive and selective analytical technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization. In LC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like a sodium salt, reversed-phase HPLC is a common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of a buffer or an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and control the ionization of the analyte. The eluent from the LC column is introduced into the mass spectrometer, which provides mass information for the separated components, allowing for their identification and quantification. LC-MS is also a valuable tool for the preparative isolation of the pure compound. sielc.com

Detailed Research Findings:

The analysis of this compound or its corresponding acid by LC-MS often utilizes a C18 column with a gradient elution program. The use of a volatile buffer like ammonium (B1175870) acetate is compatible with mass spectrometry.

Table 3: Representative LC-MS Conditions for the Analysis of 3-Oxo-3-phenylpropanoic Acid

ParameterDescription
Instrument High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution A linear gradient from 10% B to 90% B over 20 minutes
Flow Rate 0.5 mL/min
Column Temperature 30 °C
Detector Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), negative ion mode
Mass Range m/z 50-500

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular geometries, vibrational frequencies, and various chemical properties. nih.gov Methods like the B3LYP hybrid functional are commonly employed to optimize molecular structures and calculate their energetic and electronic characteristics. nih.govnih.govdntb.gov.uaresearchgate.net

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying the most favorable pathways from reactants to products. A key aspect of this analysis is the location and characterization of transition states—the high-energy structures that connect reactants and products.

By calculating the energy barriers associated with these transition states, researchers can predict reaction rates and understand the factors that control the reaction's feasibility. For a compound like sodium;3-oxo-3-phenylpropanoate, DFT could be used to model its reactions, such as alkylation or acylation at the α-carbon, by calculating the geometries and energies of all intermediates and transition states involved.

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.net This provides a visual guide to the sites most likely to be involved in electrostatic interactions and chemical reactions. researchgate.net For this compound, the MEP would likely show negative potential around the carboxylate and keto oxygen atoms, indicating their nucleophilic character.

Table 1: Global Reactivity Descriptors (Illustrative) This table shows examples of global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule. nih.govresearchgate.net

DescriptorFormulaInterpretation
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (IP)-EHOMOThe energy required to remove an electron.
Electron Affinity (EA)-ELUMOThe energy released when an electron is added.
Chemical Hardness (η)(IP - EA) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)(IP + EA) / 2The power of an atom to attract electrons.
Electrophilicity Index (ω)χ² / (2η)A measure of the electrophilic character of a species.

Data in this table is illustrative and represents the type of output generated from quantum chemical calculations.

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. Computational methods can be used to perform a systematic search for different conformers, optimizing their geometries and calculating their relative energies to identify the most stable forms. mdpi.comresearchgate.net

Furthermore, this compound can exhibit keto-enol tautomerism, existing in equilibrium between the keto form (containing a ketone and a carboxylate) and one or more enol or enolate forms. DFT calculations are highly effective in determining the relative stabilities of these tautomers by computing their Gibbs free energies in various environments, such as the gas phase or in different solvents. nih.gov This analysis can reveal which tautomer is predominant under specific conditions, which is crucial for understanding its reactivity.

Table 2: Theoretical Tautomer Stability Analysis (Illustrative) This table provides a hypothetical comparison of the relative energies of the keto and enolate tautomers of 3-oxo-3-phenylpropanoate, as would be calculated by DFT.

TautomerStructureRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
Keto FormO=C(c1ccccc1)CC(=O)[O-]0.00 (Reference)0.00 (Reference)
(Z)-Enolate Form[O-]C(c1ccccc1)=CC(=O)[O-]+5.2+2.8
(E)-Enolate Form[O-]C(c1ccccc1)=CC(=O)[O-]+6.8+4.1

Values are hypothetical and for illustrative purposes to show how DFT can be used to compare tautomer stability.

For reactions that can produce multiple stereoisomers, computational chemistry can be a predictive tool. By modeling the transition states leading to different stereochemical products (e.g., R vs. S or E vs. Z isomers), their relative activation energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, allowing for the prediction of the major stereoisomer formed in the reaction. This is particularly relevant for reactions involving the chiral α-carbon of 3-oxo-3-phenylpropanoate derivatives.

Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method is fundamental in drug design and the study of biochemical pathways. Derivatives of the parent ester, ethyl 3-oxo-3-phenylpropanoate, have been used in reactions to synthesize compounds that were later studied via molecular docking to understand their potential as therapeutic agents. researchgate.netnih.gov

In a typical docking study, the ligand is placed into the binding site of the receptor, and a scoring function is used to estimate the binding affinity. The results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For this compound or its derivatives, docking could be used to investigate interactions with enzyme active sites, helping to explain or predict its biological activity.

Table 3: Illustrative Molecular Docking Results This table shows a hypothetical summary of a molecular docking study of a ligand with a target protein, detailing the types of interactions observed.

ParameterValue/Description
Target ProteinExample: Cyclooxygenase-2 (COX-2)
Binding Affinity (kcal/mol)-8.5
Hydrogen BondsThe carboxylate group forms H-bonds with Arg120 and Tyr355.
Hydrophobic InteractionsThe phenyl ring interacts with a hydrophobic pocket formed by Leu352, Val523, and Ala527.
Electrostatic InteractionsThe negatively charged carboxylate interacts with a positively charged residue in the active site.

This data is a representative example of findings from a molecular docking simulation.

Natural Orbital Analysis and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying charge transfer and hyperconjugative interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. mdpi.com The strength of these interactions is measured by a second-order perturbation energy, E(2). This analysis can reveal the nature of intramolecular stabilization, such as the delocalization of electron density from a lone pair into an adjacent anti-bonding orbital, which provides insight into bonding, structure, and reactivity. researchgate.netmdpi.com

Table 4: Illustrative Natural Bond Orbital (NBO) Analysis - Donor-Acceptor Interactions This table presents hypothetical NBO analysis results for key intramolecular interactions in 3-oxo-3-phenylpropanoate.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O1)π* (C1=O2)25.4Resonance stabilization within the carboxylate group
π (C-C)phenylπ* (C-C)phenyl18.9π-delocalization within the aromatic ring
LP (Oketo)σ* (Cketo-Cα)2.1Hyperconjugation
σ (Cα-H)π* (Cketo=O)1.5Hyperconjugation

LP denotes a lone pair orbital. E(2) is the stabilization energy from the donor-acceptor interaction. Data is illustrative.

Future Research Trajectories for 3 Oxo 3 Phenylpropanoate Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods. Future research will likely focus on creating greener pathways to sodium;3-oxo-3-phenylpropanoate and its derivatives, minimizing waste and energy consumption.

One promising avenue is the utilization of renewable feedstocks. Lignin, a complex polymer abundant in biomass, can be broken down into valuable aromatic compounds, including benzoic acid derivatives. rsc.org Developing processes to convert these lignin-derived platform chemicals into 3-oxo-3-phenylpropanoate could provide a sustainable alternative to petroleum-based syntheses. rsc.org

Biocatalysis represents another key area for green synthesis. The use of enzymes, such as nitrilases, offers high selectivity and efficiency under mild reaction conditions, aligning with the principles of green chemistry. researchgate.net Research into enzymes capable of mediating the formation of β-keto esters could lead to highly efficient and eco-friendly production methods. researchgate.net Furthermore, continuous flow processes, which allow for rapid and controlled reactions, are being developed for the synthesis of β-keto esters, offering improved safety and scalability. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

FeatureConventional SynthesisPotential Green Routes
Starting Materials Petroleum-derived (e.g., ethylbenzene, styrene)Lignin-based benzoic acid derivatives, renewable resources rsc.org
Catalysis Often relies on stoichiometric strong bases (e.g., sodium ethoxide)Biocatalysis (e.g., enzymes), recyclable catalysts researchgate.net
Reaction Conditions High temperatures, harsh reagentsMild temperatures and pressures, aqueous media researchgate.net
Process Type Batch processingContinuous in-flow synthesis nih.gov
Environmental Impact Generation of significant waste, use of volatile organic solventsReduced waste, use of greener solvents, higher atom economy researchgate.net

Discovery of Novel Catalytic Systems for Transformations

The reactivity of the 3-oxo-3-phenylpropanoate scaffold is largely dictated by the catalysts employed. A major research thrust is the discovery and optimization of novel catalytic systems to control the chemo-, regio-, and stereoselectivity of its transformations.

Organocatalysis has emerged as a powerful tool, providing a metal-free alternative for asymmetric synthesis. acs.org The β-ketoester motif is a prime substrate for a wide array of organocatalytic transformations, enabling the construction of complex chiral molecules. acs.org Another area of intense research is phase-transfer catalysis, which has been successfully applied to the asymmetric α-alkylation of related cyclic β-keto esters using cinchona alkaloid derivatives, achieving excellent yields and enantioselectivities. rsc.org

Hybrid catalytic systems are also gaining traction. A dual-catalyst system combining palladium and ruthenium complexes, for instance, has been used for the asymmetric dehydrative condensation of β-keto esters with allylic alcohols. researchgate.net This approach allows for high selectivity under nearly neutral conditions. researchgate.net Similarly, palladium catalysts paired with chiral amino alcohols have been studied for one-pot cascade reactions, demonstrating the potential for sequential metal and organocatalysis. nih.gov

Table 2: Emerging Catalytic Systems for β-Keto Ester Transformations

Catalytic SystemTransformationKey Advantages
Palladium/Chiral Amino Alcohols Enantioselective DecarboxylationOne-pot cascade reaction capability. nih.gov
Hybrid Pd/Ru Complexes Asymmetric AllylationHigh regio-, diastereo-, and enantioselectivity under neutral conditions. researchgate.net
Boric Acid TransesterificationEnvironmentally benign, effective for primary, secondary, and allylic alcohols. rsc.org
Organocatalysts (e.g., Cinchona Alkaloids) Asymmetric α-AlkylationMetal-free, high enantiopurity, catalyst is recyclable. rsc.org
BF₃·OEt₂ C-H InsertionEnables formal C-H insertion of diazoacetates into aldehydes for β-keto ester synthesis. nih.gov

Exploration of Undiscovered Reactivity Profiles

While the fundamental reactivity of β-keto esters is well-established, there remains significant potential to uncover novel reaction pathways. Future research will aim to move beyond predictable transformations and explore the untapped reactivity of the 3-oxo-3-phenylpropanoate core.

One area of interest is the Michael addition reaction. The α-carbon of 3-oxo-3-phenylpropanoate and its nitrile analogue can act as a nucleophile, adding to activated alkenes like linear conjugated enynones. mdpi.comnih.gov This reaction provides access to complex polyfunctional δ-diketones, which are valuable precursors for synthesizing heterocyclic compounds such as diazepines. mdpi.com The regioselectivity of this addition highlights the nuanced reactivity of the molecule. mdpi.comnih.gov

Unprecedented reactions involving related structures also hint at undiscovered possibilities. For example, a novel CH₂ insertion has been reported in the synthesis of benzotriazolyl alkyl esters, where dichloromethane (B109758) acts as a C-1 surrogate. nih.govrsc.org Exploring whether similar insertions or other unexpected bond formations can be achieved with 3-oxo-3-phenylpropanoate under specific conditions could open up new synthetic avenues. The reactivity of the core structure can also be dramatically altered by incorporating it into different ring systems, as seen in the diverse reactions of 3-oxo-β-lactams, which can undergo dehydration, CO elimination, or ring-opening depending on the substituents. nih.gov

Design and Synthesis of Advanced Functional Materials Utilizing Derivatives

The versatility of the 3-oxo-3-phenylpropanoate structure makes it an ideal scaffold for creating advanced functional materials. By chemically modifying the core molecule, researchers can design derivatives with tailored properties for specific applications.

A compelling example is the development of molecularly imprinted polymers (MIPs). Derivatives of 3-oxo-3-phenylpropanenitrile have been used as templates to create MIPs that can be incorporated into cellulosic paper sheets. researchgate.net These modified papers exhibit enhanced properties, including antimicrobial activity, demonstrating a practical application in functional materials. researchgate.net The process involves creating polymers with specific recognition sites for the template molecule, resulting in a material with a "memory" for the original structure. researchgate.net

Furthermore, derivatives of β-keto esters are being explored for their biological activity. Based on the structure of bacterial autoinducers, β-keto ester analogues have been designed as potential antibacterial agents that inhibit quorum sensing, a mechanism involved in bacterial resistance. nih.gov The ability to use the 3-oxo-3-phenylpropanoate backbone to design molecules that can interact with biological targets opens up possibilities in medicinal chemistry and biotechnology. Additionally, derivatives like benzotriazolyl alkyl esters can function as multifunctional ligands that coordinate with transition metals, creating catalysts with improved activity and stability. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize how chemical research is conducted. This integration promises to accelerate the discovery of new reactions, optimize synthetic routes, and predict the properties of novel compounds based on the 3-oxo-3-phenylpropanoate scaffold.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, identify optimal reaction conditions, and even propose entirely new synthetic pathways. researchgate.net For a molecule like this compound, ML models could predict its reactivity with a wide range of substrates and catalysts, saving significant time and resources compared to traditional experimental screening. researchgate.netyoutube.com This predictive power extends to retrosynthesis, where AI can devise a complete synthesis plan for a target molecule, starting from simple precursors. youtube.com

Q & A

Q. Key Considerations :

  • Catalyst efficiency (SiO₂–H₃BO₃ reduces side reactions) .
  • Temperature control to prevent decarboxylation of the β-keto ester intermediate.

Basic: How is sodium 3-oxo-3-phenylpropanoate characterized structurally and chemically?

Methodological Answer:
Critical characterization techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : The enolic proton (δ ~5.79 ppm, singlet) and carbonyl carbons (δ ~192–167 ppm) confirm keto-enol tautomerism. Aromatic protons appear as multiplet signals (δ 7.0–8.3 ppm) .
    • IR : Strong absorption bands at ~1742 cm⁻¹ (ester C=O) and ~1683 cm⁻¹ (keto C=O) .
  • Elemental analysis : Confirms sodium content via inductively coupled plasma (ICP) or titration.
  • X-ray crystallography : Resolves enolate geometry in solid-state structures (e.g., cyclohexyl derivatives) .

Q. Data Interpretation :

  • Absence of ester peaks in NMR indicates complete hydrolysis to the sodium salt.

Basic: What are the applications of sodium 3-oxo-3-phenylpropanoate in heterocyclic synthesis?

Methodological Answer:
The compound serves as a precursor for:

  • Benzodiazepines : Reacted with benzene-1,2-diamine in xylene to form 4-phenyl-1H-1,5-benzodiazepine derivatives (90% yield) .
  • Pyrano-pyridinediones : Condensed with substituted pyridines under basic conditions (e.g., piperidine/EtOH, 80°C) to yield fused heterocycles .
  • Chalcone analogs : The enolate undergoes Claisen-Schmidt condensation with aromatic aldehydes.

Q. Experimental Design :

  • Optimize solvent polarity (e.g., xylene vs. ethanol) to control reaction kinetics .

Advanced: How can transesterification yields of β-keto esters be optimized for sodium salt production?

Methodological Answer:
Key factors for high-yield transesterification:

  • Catalyst selection : SiO₂–H₃BO₃ enhances selectivity and reduces side reactions (e.g., decarboxylation) compared to homogeneous acids .
  • Substrate ratio : A 1:1.5 molar ratio of β-keto ester to alcohol donor minimizes unreacted starting material.
  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability.

Q. Contradiction Analysis :

  • Lower yields (~70%) in solvent-based methods vs. solvent-free (~90%) highlight the role of catalyst-surface interactions .

Advanced: How does computational modeling clarify the keto-enol tautomerism of sodium 3-oxo-3-phenylpropanoate?

Methodological Answer:

  • DFT calculations : Predict thermodynamic stability of enol vs. keto forms. The enolate is stabilized by resonance (O⁻ delocalization) and sodium coordination.
  • Reactivity prediction : Enolate dominance (~90% abundance) explains nucleophilic behavior in alkylation reactions .

Q. Case Study :

  • IR and NMR data align with computed enol C=O stretching frequencies (~1680 cm⁻¹) and proton chemical shifts .

Advanced: What challenges arise in spectroscopic analysis of sodium 3-oxo-3-phenylpropanoate?

Methodological Answer:

  • Dynamic tautomerism : Rapid equilibrium between keto and enol forms complicates NMR integration. Use low-temperature (e.g., –40°C) or DMSO-d₆ to slow tautomerism .
  • Sodium coordination : Broadened peaks in ¹³C NMR due to ion pairing; add crown ethers to sharpen signals.

Q. Mitigation Strategies :

  • Deuterated solvents (CDCl₃ or D₂O) enhance resolution for aqueous samples.

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